molecular formula C9H15N3O B13156470 N-(1-ethylpropyl)-1H-imidazole-1-carboxamide CAS No. 149047-77-8

N-(1-ethylpropyl)-1H-imidazole-1-carboxamide

Cat. No.: B13156470
CAS No.: 149047-77-8
M. Wt: 181.23 g/mol
InChI Key: ITTMCTUWHMLWKK-UHFFFAOYSA-N
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Description

N-(1-ethylpropyl)-1H-imidazole-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. This reagent features a carboxamide group linked to a 1H-imidazole ring, which is further substituted with an N-(1-ethylpropyl) side chain. This specific molecular architecture places it within a class of compounds recognized for their potential as versatile scaffolds in the design of biologically active molecules . The 1H-imidazole-1-carboxamide core is a privileged structure in drug discovery. Recent scientific investigations into structurally related compounds have highlighted their promise as inhibitors of metallo-β-lactamases (MBLs) . MBLs are bacterial enzymes that confer resistance to a broad range of beta-lactam antibiotics, posing a severe threat to public health. Research indicates that derivatives of the 1H-imidazole-carboxamide and 1H-imidazole-carboxylic acid families can act as potent metal-binding pharmacophores, chelating the zinc ions within the active site of these enzymes to restore the efficacy of conventional antibiotics . This makes this compound a valuable candidate for researchers developing novel therapeutic agents to combat multidrug-resistant bacterial infections. Furthermore, patented technology surrounding substituted imidazole carboxamides suggests broad utility across various therapeutic areas. Compounds within this chemical class have been investigated for the potential treatment of a range of medical disorders, including neurodegenerative diseases (including Parkinson's disease, Alzheimer's disease), lysosomal storage disorders, and cancer, underscoring their significant research value . The mechanism of action for these effects is typically tailored to the specific compound and target, but often involves modulation of enzymatic activity or protein-protein interactions. Researchers will find this product to be a high-purity chemical entity suitable for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and in vitro biochemical assays. It is an essential tool for exploring new strategies in antibiotic resistance and other disease pathologies. Please Note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

149047-77-8

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

N-pentan-3-ylimidazole-1-carboxamide

InChI

InChI=1S/C9H15N3O/c1-3-8(4-2)11-9(13)12-6-5-10-7-12/h5-8H,3-4H2,1-2H3,(H,11,13)

InChI Key

ITTMCTUWHMLWKK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)N1C=CN=C1

Origin of Product

United States

Preparation Methods

The synthesis of N-(1-ethylpropyl)-1H-imidazole-1-carboxamide is not explicitly outlined in the reference material; however, a synthesis of related 1,5-diaryl-1H-imidazole-4-carboxylate esters is described. These esters can be converted to carboxylic acids and further derivatized to carboxamides.

  • Preparation of N-(4-bromophenyl)-4-fluorobenzamide : React 4-fluorobenzoyl chloride with 4-bromoaniline in ethyl acetate in the presence of triethylamine at room temperature for 16 hours to produce N-(4-bromophenyl)-4-fluorobenzamide.

  • Synthesis of N-(4-bromophenyl)-4-fluorobenzimidoyl chloride : Heat N-(4-bromophenyl)-4-fluorobenzamide under reflux with excess thionyl chloride for 8 hours to obtain N-(4-bromophenyl)-4-fluorobenzimidoyl chloride.

  • Formation of 1,5-diaryl-1H-imidazole-4-carboxylate esters : Activate ethyl isocyanoacetate under basic conditions to generate an anion. The α-carbon of this intermediate undergoes a nucleophilic attack on the C=N double bond of N-(4-bromophenyl)-4-fluorobenzimidoyl chloride, yielding an intermediate. This intermediate tautomerizes, cyclizes in situ, and undergoes proton transfer to produce the desired 1,5-diaryl-1H-imidazole-4-carboxylate ester.

  • Hydrolysis to carboxylic acids : Hydrolyze the ester using sodium hydroxide in a mixture of water and methanol, followed by acidification with hydrochloric acid to obtain the corresponding 1,5-diaryl-1H-imidazole-4-carboxylic acid.

  • Conversion to carbohydrazides : React the ester with hydrazine monohydrate in ethanol at reflux temperature to yield the 1,5-diaryl-1H-imidazole-4-carbohydrazide derivative.

Chemical Properties and Reactions

This compound contains an imidazole ring, making it capable of participating in various chemical reactions. The imidazole moiety is crucial in enzyme catalysis and serves as a fundamental element in numerous biomolecules. Imidazole-containing compounds can modulate enzymatic reactions based on their structural modifications.

Biological Activity

This compound exhibits biological activity due to the imidazole ring. Imidazole compounds may possess:

  • Antimicrobial properties
  • Anti-inflammatory effects
  • Potential anticancer properties, depending on the substitution pattern

Spectroscopic Data

Spectroscopic data, such as $$^1H$$ and $$^{13}C$$ NMR spectra, are essential for confirming the structure and purity of synthesized this compound. The $$^1H$$ NMR spectra should show characteristic signals for the ethylpropyl group and the imidazole ring protons. The $$^{13}C$$ NMR spectra should display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxamide group.

Related Compounds

Several compounds share structural similarities with this compound:

Chemical Reactions Analysis

Types of Reactions: N-(Pentan-3-yl)-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(1-ethylpropyl)-1H-imidazole-1-carboxamide is a derivative of imidazole, a heterocyclic compound with two nitrogen atoms, featuring an ethylpropyl substituent at the nitrogen atom and a carboxamide group adjacent to the imidazole ring. Imidazole derivatives are known for their diverse applications in biochemistry and pharmaceuticals.

Scientific Research Applications

  • Pharmaceuticals this compound can serve as an active pharmaceutical ingredient because of its biological activities and potential as a drug candidate. Imidazole compounds are used in treating neurodegenerative and/or neurological disorders such as Alzheimer's disease . They can also inhibit the production of Aβ-peptides that contribute to forming neurological deposits of amyloid protein .
  • Pendimethalin Detoxification Pendimethalin, or N-(1-ethylpropyl)-2,6-dinitro-3,4-xylidine, undergoes nitroreduction as an initial degradation and detoxification step . Pendimethalin nitroreductase (PNR) is responsible for the nitroreduction of pendimethalin . PNR can also catalyze the nitroreduction of other dinitroaniline herbicides like butralin, oryzalin, and trifluralin . Studies show that PNR-reduced pendimethalin does not inhibit Saccharomyces cerevisiae BY4741 growth, unlike pendimethalin, indicating PNR's detoxification effect and potential in pendimethalin detoxification applications .
  • Enzyme Modulation this compound's interactions with biological targets suggest it can modulate enzymatic activity. Imidazoles can either enhance or inhibit enzymatic reactions based on structural modifications.

Structural Analogs and Their Activities

Several compounds share structural similarities with this compound, each exhibiting unique properties:

Compound NameStructure TypeBiological Activity
1H-ImidazoleBasic imidazoleEnzyme catalysis, antimicrobial
N-(2-methylpropyl)-1H-imidazole-1-carboxamideSimilar derivativeAntimicrobial, anti-inflammatory
N-(phenylethyl)-1H-imidazole-1-carboxamideAromatic substitutionAnticancer properties
2-MethylimidazoleMethyl-substitutedInhibitor of certain enzymes

Mechanism of Action

The mechanism of action of N-(Pentan-3-yl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Alkyl vs. Aromatic Substituents: The 1-ethylpropyl group in the target compound is a branched alkyl chain, likely enhancing lipophilicity compared to smaller substituents like allyl (8a) or methoxypropyl (8b). This could influence solubility and membrane permeability in biological systems. Aromatic substituents, such as the trichlorophenoxyethyl group in prochloraz, confer higher molecular weight and polarity, contributing to fungicidal activity by interacting with fungal membrane enzymes .
  • Synthetic Yields and Purification: N-Allyl derivatives (8a) are synthesized in higher yields (75%) as oils, while methoxypropyl derivatives (8b) require chromatography for optimal purity (84% yield) .

Biological Activity

N-(1-ethylpropyl)-1H-imidazole-1-carboxamide is a derivative of imidazole, a five-membered heterocyclic compound recognized for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly as an enzyme inhibitor and antimicrobial agent. This article delves into the biological activities of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound features an ethylpropyl substituent at the nitrogen atom and a carboxamide functional group adjacent to the imidazole ring. The presence of the imidazole ring is crucial for its biological activity, as it can participate in various biochemical interactions.

The mechanism of action for this compound primarily involves its ability to bind to the active sites of enzymes. This binding can lead to inhibition of enzymatic activity, thereby affecting metabolic pathways. The compound's structural modifications influence its interaction with biological targets, which can enhance or inhibit enzymatic reactions based on the specific context of use.

Enzyme Inhibition

Research indicates that imidazole derivatives, including this compound, can act as enzyme inhibitors. For instance, studies have demonstrated that this compound can inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic applications in treating diseases where these enzymes are overactive .

Table 1: Comparison of Biological Activities of Imidazole Derivatives

Compound NameStructure TypeBiological Activity
1H-ImidazoleBasic imidazoleEnzyme catalysis, antimicrobial
N-(2-methylpropyl)-1H-imidazole-1-carboxamideSimilar derivativeAntimicrobial, anti-inflammatory
N-(phenylethyl)-1H-imidazole-1-carboxamideAromatic substitutionAnticancer properties
2-MethylimidazoleMethyl-substitutedInhibitor of certain enzymes

The unique ethylpropyl side chain and carboxamide functionality of this compound may enhance its solubility and biological activity compared to simpler imidazoles .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have indicated that compounds with longer alkyl chains and specific functional groups exhibit enhanced activity against various bacterial strains. For example, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, demonstrating significant inhibitory effects .

Study on Anticancer Properties

A recent study evaluated the anticancer activity of various imidazole derivatives, including this compound. The results indicated that this compound exhibited cytotoxic effects against several cancer cell lines, including A-549 (lung cancer) and HL-60 (leukemia) cells. The IC50 values ranged from 27.4 μg/mL to 68.8 μg/mL, showcasing its potential as a therapeutic agent in oncology .

Investigation of Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of this compound. The study highlighted its ability to inhibit adenosine deaminase (ADA), an enzyme implicated in various pathological conditions. The compound demonstrated significant inhibitory activity with an IC50 value comparable to established ADA inhibitors .

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